6-Bromo-2-nitropyridin-3-amine
Overview
Description
6-Bromo-2-nitropyridin-3-amine is a chemical compound with the CAS Number: 1211333-10-6 . It has a molecular weight of 218.01 and its molecular formula is C5H4BrN3O2 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-nitropyridin-3-amine is represented by the formula C5H4BrN3O2 . The molecular weight of this compound is 218.01 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
6-Bromo-2-nitropyridin-3-amine is a solid at room temperature .Scientific Research Applications
Nucleophilic Substitution and Nitro-group Migration
- 6-Bromo-2-nitropyridin-3-amine is involved in nucleophilic substitution reactions with amines, leading to products where nitro-group migration can occur. This reaction is influenced by the solvent used, with polar aprotic solvents facilitating nitro-group migration (Yao, Blake, & Yang, 2005).
Large Scale Oxidation Processes
- The compound is used in large-scale oxidation processes. One study details its preparation from the corresponding amine via hydrogen peroxide oxidation, highlighting the challenges and safety considerations in scaling up this reaction (Agosti et al., 2017).
Reactivity in Different Solvents
- The reactivity of derivatives of 6-Bromo-2-nitropyridin-3-amine towards ammonia in different solvents has been explored, revealing that higher solvent polarity accelerates substitution processes (Hertog & Jouwersma, 1953).
Amination Processes
- Selective vicarious nucleophilic amination of 3-nitropyridines, including 6-Bromo-2-nitropyridin-3-amine, has been successfully achieved using hydroxylamine and 4-amino-1,2,4-triazole as amination reagents. This method provides moderate to good yields and simplifies the work-up procedure (Bakke, Svensen, & Trevisan, 2001).
Pummerer Rearrangement
- Studies have shown that 6-Bromo-2-nitropyridin-3-amine can undergo Pummerer rearrangement, leading to the formation of unusual aminals. This rearrangement occurs in the presence of acid chlorides, dimethyl sulfoxide, and a tertiary base like pyridine (Rakhit, Georges, & Bagli, 1979).
Coordination Chemistry and Luminescence
- In coordination chemistry, derivatives of 6-Bromo-2-nitropyridin-3-amine have been used to synthesize amino-bridged bipyridine ligands for lanthanide coordination. These complexes exhibit interesting luminescence properties in water at biological pH values (Mameri, Charbonnière, & Ziessel, 2003).
Safety And Hazards
The safety information for 6-Bromo-2-nitropyridin-3-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
6-bromo-2-nitropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCUFQLPDXXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717769 | |
Record name | 6-Bromo-2-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-nitropyridin-3-amine | |
CAS RN |
1211333-10-6 | |
Record name | 6-Bromo-2-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-nitropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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